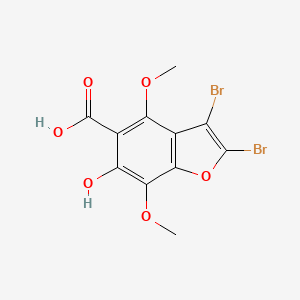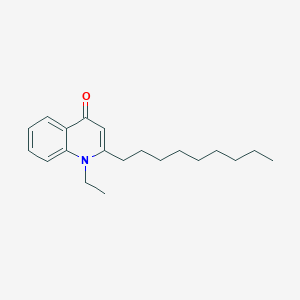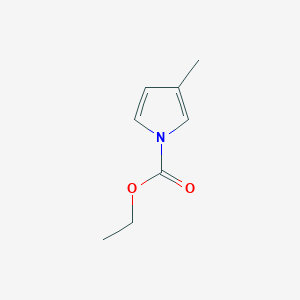
Ethyl 3-methyl-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by an ethyl ester group attached to the nitrogen atom and a methyl group at the third position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the reaction typically involves the condensation of ethyl acetoacetate with methylamine under acidic conditions, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids (e.g., zinc chloride) are used to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) are employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylate derivatives.
Reduction: Ethyl 3-methyl-1H-pyrrole-1-carbinol or ethyl 3-methyl-1H-pyrrole-1-carbaldehyde.
Substitution: 2-bromo-3-methyl-1H-pyrrole-1-carboxylate or 2-nitro-3-methyl-1H-pyrrole-1-carboxylate.
科学的研究の応用
Ethyl 3-methyl-1H-pyrrole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of ethyl 3-methyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 2-methyl-1H-pyrrole-1-carboxylate: Similar structure but with the methyl group at the 2-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-ethyl-1H-pyrrole-1-carboxylate: Similar structure but with an ethyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
ethyl 3-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |
InChIキー |
HBHOCWIUYPCALX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


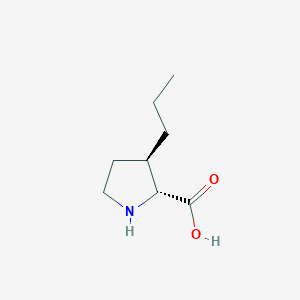
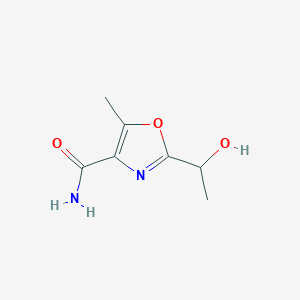
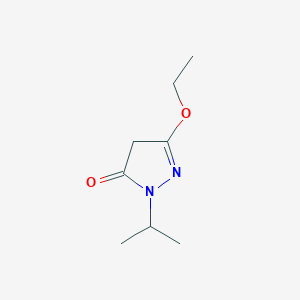

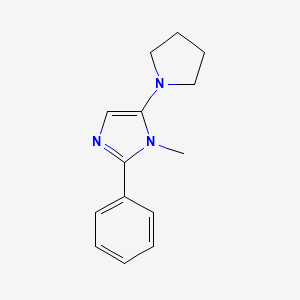
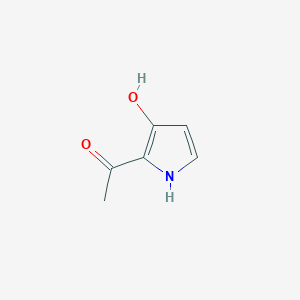
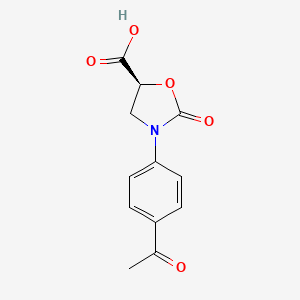
![(S)-2-Amino-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide](/img/structure/B12876345.png)
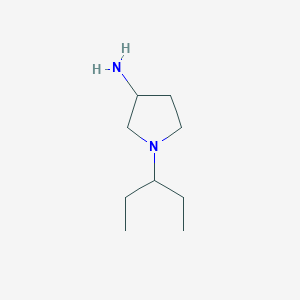
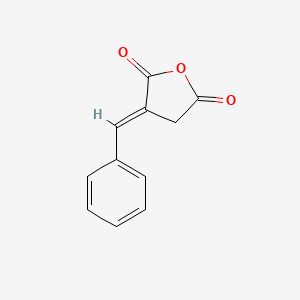
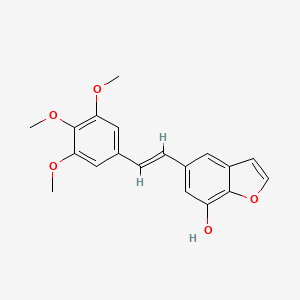
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
